molecular formula C20H16ClN3O5S B11473927 ethyl 5-[6-(3-chlorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

ethyl 5-[6-(3-chlorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No.: B11473927
M. Wt: 445.9 g/mol
InChI Key: OOOQIMZJFGOCEY-UHFFFAOYSA-N
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Description

ETHYL 5-[6-(3-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a thiophene ring, and a chlorophenyl group

Preparation Methods

The synthesis of ETHYL 5-[6-(3-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds as reagents.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions, including cyclization and functional group transformations.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and optimized reaction conditions.

Chemical Reactions Analysis

ETHYL 5-[6-(3-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[2,3-d]pyrimidine core, converting them to alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

ETHYL 5-[6-(3-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a tool in biological studies to understand the mechanisms of action of related compounds and to develop new drugs.

Mechanism of Action

The mechanism of action of ETHYL 5-[6-(3-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

ETHYL 5-[6-(3-CHLOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity.

    Thiophene Derivatives:

    Chlorophenyl Compounds: The presence of a chlorophenyl group can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C20H16ClN3O5S

Molecular Weight

445.9 g/mol

IUPAC Name

ethyl 5-[6-(3-chlorophenyl)-2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H16ClN3O5S/c1-3-29-19(27)11-8(2)30-16(15(11)25)12-13-17(23-20(28)24-18(13)26)22-14(12)9-5-4-6-10(21)7-9/h4-7,25H,3H2,1-2H3,(H3,22,23,24,26,28)

InChI Key

OOOQIMZJFGOCEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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